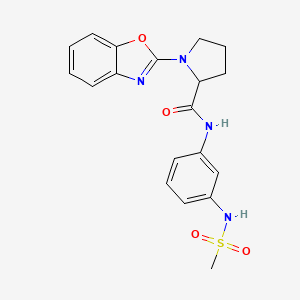![molecular formula C25H27N5 B2615795 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1326920-22-2](/img/structure/B2615795.png)
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including a piperazine ring and a pyrazolo[1,5-a]pyrazine moiety. Piperazine rings are common in many pharmaceuticals and have wide-ranging biological activity. The pyrazolo[1,5-a]pyrazine group is a type of heterocyclic aromatic compound, which are often found in various drugs and natural products .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, density, and acidity, would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Antibacterial and Biofilm Inhibition Properties
Novel derivatives, including those related to the pyrazolo[1,5-a]pyrazine family, have shown significant antibacterial efficacies and biofilm inhibition activities. Compounds with piperazine linkers demonstrated potent activity against various bacterial strains like E. coli, S. aureus, and S. mutans. Their biofilm inhibition capabilities were more effective than reference drugs such as Ciprofloxacin, highlighting their potential in combating bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).
Synthesis and Structural Analysis
Pyrazole-containing s-triazine derivatives, closely related to pyrazolo[1,5-a]pyrazine, have been synthesized and their molecular structures analyzed through X-ray diffraction and DFT/B3LYP method. These studies provide insights into the molecular configurations of such compounds, which are crucial for understanding their biological activities and potential applications in drug development (Sharma et al., 2017).
Anticancer Activities
Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives, which share a structural similarity to pyrazolo[1,5-a]pyrazine, demonstrated significant antitumor activity, particularly against human breast adenocarcinoma cell lines. These findings suggest potential applications in developing new anticancer agents (Abdellatif et al., 2014).
Antimicrobial Activity
The synthesis of new pyrazole, isoxazole, benzoxazepine, and benzodiazepine derivatives, related to the pyrazolo[1,5-a]pyrazine structure, has shown promising antimicrobial and antifungal activities. This research indicates potential applications of such compounds in treating infectious diseases (Kendre et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-18-8-6-10-23(20(18)3)28-13-15-29(16-14-28)25-24-17-22(27-30(24)12-11-26-25)21-9-5-4-7-19(21)2/h4-12,17H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJAQNNDURITRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-bromo-2-fluorophenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2615722.png)
![N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2615723.png)

![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid](/img/structure/B2615726.png)



![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2615732.png)